molecular formula C13H15F3O B7847274 Cyclopentyl [4-(trifluoromethyl)phenyl]methanol

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol

Cat. No.: B7847274
M. Wt: 244.25 g/mol
InChI Key: UBQPYFRMWPRYMD-UHFFFAOYSA-N
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Description

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol is a fluorinated secondary alcohol characterized by a cyclopentyl group attached to a hydroxymethyl moiety and a 4-(trifluoromethyl)phenyl substituent. This compound is of interest in medicinal and synthetic chemistry due to the trifluoromethyl group’s electron-withdrawing properties and the cyclopentyl ring’s steric effects, which influence reactivity and binding interactions. Synthetically, it can be derived via Grignard reactions or reductions of ketone precursors. For example, cyclopentyl phenyl ketone (a structural analog) is reduced using lithium aluminum hydride (LiAlH₄) to yield α-cyclopentylphenylmethanol with high efficiency (~40–80% yields) .

Properties

IUPAC Name

cyclopentyl-[4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9,12,17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPYFRMWPRYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl [4-(trifluoromethyl)phenyl]methanol typically involves the following steps:

  • Bromination: The starting material, cyclopentylbenzene, undergoes bromination to introduce a bromo group at the para position relative to the cyclopentyl group.

  • Trifluoromethylation: The brominated compound is then treated with trifluoromethylating agents such as trifluoromethyl iodide to introduce the trifluoromethyl group.

  • Hydroxylation: Finally, the trifluoromethylated compound is subjected to hydroxylation to introduce the hydroxymethyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl [4-(trifluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or ketone.

  • Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: Substitution reactions can replace the hydroxymethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Common reagents include halogenating agents such as bromine (Br₂) and iodine (I₂).

Major Products Formed:

  • Oxidation: this compound can be oxidized to cyclopentyl [4-(trifluoromethyl)phenyl]carboxylic acid or cyclopentyl [4-(trifluoromethyl)phenyl]ketone.

  • Reduction: Reduction can yield cyclopentyl [4-(trifluoromethyl)phenyl]amine.

  • Substitution: Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development Intermediates

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structural features enhance the biological activity of drug candidates. For instance, it has been utilized in the development of drugs targeting various conditions, including anxiety disorders and metabolic diseases. The trifluoromethyl group is known to improve pharmacokinetic properties, such as solubility and bioavailability .

1.2 Case Study: Etrasimod

Etrasimod, a drug developed for the treatment of autoimmune diseases, utilizes this compound as an intermediate in its synthesis. This compound's incorporation into the drug's structure has been linked to enhanced efficacy and reduced side effects compared to earlier compounds lacking this moiety .

2.1 Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups exhibit increased potency against specific biological targets. For example, studies have shown that this compound enhances the inhibition of serotonin reuptake, making it a potential candidate for treating depression and anxiety disorders .

2.2 Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position of the phenolic ring significantly influences the compound's biological activity. SAR studies suggest that this modification can increase binding affinity to target receptors, thereby enhancing therapeutic effects .

Synthesis and Characterization

3.1 Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Trifluoromethyl Phenol: Initial reactions focus on introducing the trifluoromethyl group onto a phenolic compound.
  • Cyclopentyl Substitution: Subsequent steps involve attaching the cyclopentyl group through nucleophilic substitution reactions.

The overall process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

3.2 Characterization Techniques

Characterization of this compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and confirms the presence of functional groups.
  • Mass Spectrometry (MS): Used to determine molecular weight and confirm purity.
  • Infrared Spectroscopy (IR): Helps identify functional groups based on their vibrational transitions.

Future Directions in Research

The ongoing research into this compound focuses on:

  • Exploring New Therapeutic Applications: Investigating its potential in treating other conditions beyond autoimmune diseases.
  • Developing Novel Derivatives: Modifying its structure to enhance efficacy or reduce side effects further.
  • Biocompatibility Studies: Assessing its safety profile for potential clinical applications.

Mechanism of Action

The mechanism by which Cyclopentyl [4-(trifluoromethyl)phenyl]methanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors, while the hydroxymethyl group facilitates its incorporation into biological systems.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol: This compound replaces the cyclopentyl group with a thiazole ring. Its melting point (107°C) is lower than that of the cyclopentyl derivative, suggesting weaker intermolecular forces .
  • [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol: The pyridine ring in this analog introduces basicity and π-π stacking capabilities. Its higher melting point (123–124°C) compared to the thiazole derivative highlights stronger crystal packing, possibly due to N–H or O–H interactions .

Functional Group Modifications

  • This derivative’ hydrochloride salt (CAS 1159825-60-1) has applications in drug discovery, leveraging the amine’s protonation under physiological conditions .

Compounds with Heterocyclic Frameworks

  • [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol: The quinoline core provides planar rigidity and fluorescence properties. Its synthesis via KBH₄/MgCl₂ reduction achieves a 90.3% yield, higher than typical Grignard-derived alcohols . Crystal structure analysis reveals intermolecular O–H⋯N and C–H⋯O hydrogen bonds, stabilizing the lattice .
  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol: The diazirine group enables photoaffinity labeling, a unique property for probing biological targets. Its synthesis involves KMnO₄ oxidation, contrasting with the reductive methods used for cyclopentyl analogs .

Key Research Findings

Synthetic Efficiency: The KBH₄/MgCl₂ reduction method for quinolin-3-yl methanol derivatives achieves higher yields (90.3%) compared to LiAlH₄-based routes for cyclopentyl analogs (40–80%) .

However, analogous trifluoromethylphenyl alcohols lack reported pharmacological data .

Structural Stability: Quinoline and pyridine derivatives demonstrate stronger intermolecular interactions (e.g., H-bonding) than cyclopentyl or thiazole analogs, as evidenced by higher melting points .

Commercial Viability: Cyclopentyl [4-(trifluoromethyl)phenyl]methanol’s discontinuation contrasts with the availability of pyridine- and thiazole-containing analogs, highlighting market preferences for compounds with heteroaromatic cores .

Biological Activity

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which is known to enhance biological activity in various contexts. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

1. Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H12_{12}F3_3O. Its structure includes:

  • A cyclopentyl group
  • A phenolic ring substituted with a trifluoromethyl group at the para position

This trifluoromethyl substitution is significant as it often enhances lipophilicity and metabolic stability, which can lead to improved pharmacological properties.

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, a series of newly synthesized purine derivatives with cyclopentyl moieties were tested against various cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancers. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values lower than established chemotherapeutic agents like 5-fluorouracil (5-FU) and fludarabine, suggesting that similar compounds may also possess potent anticancer activities .

Table 1: Cytotoxic Activity of Cyclopentyl Derivatives

CompoundCell LineIC50_{50} (µM)
Compound AHuh712.3
Compound BHCT1168.4
Compound CMCF75.2
5-FUHuh730.7
FludarabineMCF715.2

The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. The trifluoromethyl group can enhance interactions with target proteins, potentially leading to increased binding affinity and specificity .

3.1 Synthesis and Evaluation

A recent study synthesized various derivatives of cyclopentyl compounds, including those with trifluoromethyl substitutions, and evaluated their biological activities in vitro. The study demonstrated that these compounds could inhibit the growth of cancer cells significantly more than traditional therapies .

3.2 Comparative Analysis

In comparative studies, cyclopentyl derivatives were assessed against established drugs in terms of their cytotoxicity profiles. Results indicated that certain derivatives had superior efficacy in inhibiting cancer cell growth, highlighting the potential for developing new therapeutic agents based on this scaffold .

4. Conclusion

This compound represents a promising candidate for further research in drug development, particularly in oncology. The presence of the trifluoromethyl group enhances its biological activity, making it a valuable structure for synthesizing novel anticancer agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of Cyclopentyl [4-(trifluoromethyl)phenyl]methanol to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions, precursor selection, and purification techniques. For example:

  • Precursor Activation : Use Grignard reagents or organometallic catalysts to facilitate coupling between cyclopentyl and fluorinated aromatic moieties .
  • Temperature Control : Maintain reaction temperatures between 0–25°C to avoid side reactions, particularly with thermally sensitive trifluoromethyl groups .
  • Purification : Employ column chromatography (e.g., C18 reverse-phase) with acetonitrile/water gradients to isolate the product from byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 19^19F NMR to confirm structural integrity. For example, the hydroxyl proton (-OH) appears as a broad singlet at δ 2.5–3.5 ppm, while trifluoromethyl (-CF3_3) groups show distinct 19^19F signals .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 270.22 g/mol for the parent ion) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at 3300–3500 cm1^{-1}) .

Critical Note: Cross-validate data with computational tools (e.g., PubChem’s InChIKey) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different studies?

Methodological Answer: Contradictions often arise from:

  • Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers, as biological activity may vary significantly between stereoisomers .
  • Fluorination Effects : Compare analogs lacking the trifluoromethyl group to isolate its contribution to receptor binding or metabolic stability .
  • Assay Conditions : Standardize cell lines, buffer pH, and incubation times to minimize variability .

Example Workflow:

Synthesize enantiomerically pure samples.

Perform dose-response assays under controlled conditions.

Use molecular docking to predict binding interactions with target receptors.

Q. What strategies are recommended for isolating enantiomers of this compound given its stereochemical complexity?

Methodological Answer:

  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose- or cellulose-based) in preparative HPLC. The cyclopentyl group’s lipophilicity may require mobile phases with 10–20% isopropanol in hexane .
  • Derivatization : Convert the alcohol to a diastereomeric ester (e.g., using Mosher’s acid) for easier separation .
  • Crystallization : Screen solvent systems (e.g., ethanol/water) to induce enantiomer-specific crystallization .

Q. How do fluorinated substituents influence the physicochemical properties and metabolic stability of this compound?

Methodological Answer:

  • Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability .
  • Metabolic Stability : Fluorination reduces oxidative metabolism in cytochrome P450 enzymes, prolonging half-life .
  • Electron Effects : The -CF3_3 group withdraws electrons, stabilizing intermediates in nucleophilic reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (permeation resistance >8 hours) and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar fluorinated methanol derivatives?

Methodological Answer:

  • Structural Alignment : Overlay 3D structures (e.g., using PubChem’s CID 7164658 ) to identify steric/electronic differences.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., enzymatic IC50_{50}, cytotoxicity) to identify trends obscured by outliers .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to predict activity based on substituent patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentyl [4-(trifluoromethyl)phenyl]methanol
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Cyclopentyl [4-(trifluoromethyl)phenyl]methanol

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